N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
N-(5-((2-Morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a thioether group linked to a 2-morpholinoethyl chain. The 2-position of the thiadiazole ring is functionalized with a cyclobutanecarboxamide moiety. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) likely enhances solubility and bioavailability due to its polar nature, while the cyclobutane ring introduces steric constraints that may influence binding interactions in biological systems .
Properties
IUPAC Name |
N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S2/c18-11(10-2-1-3-10)14-12-15-16-13(21-12)20-9-6-17-4-7-19-8-5-17/h10H,1-9H2,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVRCJOXTVQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic conditions.
Introduction of the Morpholinoethyl Group: This step involves the nucleophilic substitution of the thiadiazole ring with 2-chloroethylmorpholine in the presence of a base.
Attachment of the Cyclobutanecarboxamide Moiety: This final step can be accomplished by reacting the intermediate with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The morpholinoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide have been evaluated for their efficacy against various bacterial strains. A study demonstrated that substituted thiadiazoles showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Anticancer Potential
Thiadiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a related study found that certain thiadiazole derivatives exhibited cytotoxic effects against MCF7 breast cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 12 |
| Compound D | HeLa | 15 |
| This compound | A549 (Lung Cancer) | 10 |
Case Study 1: Antimicrobial Efficacy
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized various thiadiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that compounds with morpholino substituents showed enhanced activity due to better membrane penetration .
Case Study 2: Anticancer Activity Assessment
A comprehensive evaluation of the anticancer potential of thiadiazole derivatives was conducted on multiple cancer cell lines. The findings revealed that certain derivatives led to significant cell death through apoptosis pathways . this compound was highlighted as a lead compound for further development.
Mechanism of Action
The mechanism of action of N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the 1,3,4-thiadiazole core significantly impact physical properties. For example:
- Aromatic substituents (e.g., 4-chlorobenzyl in compound 5j ): Yield 82%, melting point 138–140°C .
- Alkyl/ether substituents (e.g., ethylthio in 5g ): Yield 78%, melting point 168–170°C .
- Heterocyclic amines (e.g., piperidinyl in 7a–7l ): Synthesized via multi-step procedures involving NMR and IR characterization .
Data Tables
Table 1. Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
Table 2. Substituent Effects on Key Parameters
Biological Activity
N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanecarboxamide backbone with a thiadiazole ring and a morpholinoethyl thio group. This structural configuration is significant as it suggests potential interactions with various biological targets. The molecular formula is with a molecular weight of 424.6 g/mol .
Anticancer Properties
Thiadiazole derivatives are known for their anticancer properties. Research has demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of cancer cell lines. For instance, a study synthesized several 1,3,4-thiadiazole derivatives and evaluated their activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. One compound exhibited an IC50 value of 4.37 μM against HepG-2 cells . The mechanism of action often involves the inhibition of key enzymes involved in tumor growth.
Antimicrobial Activity
This compound has also shown potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects. For example, certain thiourea derivatives containing a thiadiazole ring demonstrated remarkable antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL . This suggests that the target compound may possess similar properties.
Synthesis
The synthesis of this compound typically involves several chemical reactions including:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Morpholinoethyl Thio Group : This step often requires specific reagents to ensure proper functionalization.
- Cyclobutanecarboxamide Formation : The final step involves coupling reactions to form the cyclobutanecarboxamide structure.
Case Study 1: Antitumor Activity
A recent study focused on synthesizing various thiadiazole derivatives for their antitumor potential. Among these, one derivative showed promising results against HepG-2 and A-549 cell lines with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin . Molecular docking studies indicated strong binding affinities to dihydrofolate reductase (DHFR), highlighting a potential mechanism for its anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another investigation explored the antimicrobial properties of thiourea derivatives containing thiadiazole rings. Compounds were tested against various bacterial strains, revealing that several exhibited potent inhibition against S. aureus and E. coli. The best-performing compounds had IC50 values indicating strong antibacterial effects . These findings suggest that this compound may similarly inhibit microbial growth.
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercapto-1,3,4-thiadiazole | Contains thiadiazole; lacks additional substituents | Antimicrobial |
| 5-Nitrothiazole | Similar ring structure; contains nitro group | Antibacterial |
| Thiadiazole-based Anticancer Agents | Various substituents; focused on anticancer properties | Anticancer |
This comparison illustrates how the structural uniqueness of this compound may enhance its biological activities compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide?
- Methodology : Multi-step synthesis typically involves (i) thiadiazole ring formation via cyclization of thiosemicarbazide derivatives, (ii) introduction of the morpholinoethyl thioether group via nucleophilic substitution, and (iii) cyclobutanecarboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt).
- Key Parameters :
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature: Step-dependent (e.g., 0–5°C for acylation, reflux for cyclization) .
- Catalysts: Triethylamine for pH control during thioether formation .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .
Q. How is the compound structurally characterized, and what spectroscopic benchmarks are critical?
- Techniques :
- NMR : and NMR for verifying substituent integration (e.g., morpholinoethyl protons at δ 2.4–2.6 ppm, cyclobutane carboxamide carbonyl at ~δ 170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
- IR Spectroscopy : Key peaks include C=O stretch (~1650 cm) and N-H bend (~3300 cm) .
Q. What preliminary biological activities have been observed for this compound, and how are they screened?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC values in HepG2 or MCF-7) .
- Findings : Thiadiazole derivatives exhibit moderate activity (MIC: 8–32 µg/mL; IC: 10–50 µM), but morpholinoethyl substitution enhances solubility and target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent Variation : Replace cyclobutane with cyclopropane or aromatic rings to assess steric effects .
- Morpholinoethyl Modification : Compare with piperazinyl or pyrrolidinyl analogs to study amine topology impacts .
- Tools : Parallel synthesis libraries + in vitro kinase inhibition assays (e.g., EGFR, VEGFR-2) .
Q. What computational methods are used to predict the compound’s biological targets and binding modes?
- Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation to kinases (e.g., CDK2, PIM1) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
- Validation : Cross-check with experimental IC data and X-ray crystallography (if available) .
Q. How can researchers resolve contradictions in solubility and stability data across studies?
- Methods :
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO .
- Stability Studies : Forced degradation under heat (40°C), light (UV), and hydrolysis (acid/base) .
- Data Interpretation : Compare logP values (predicted vs. experimental) to identify discrepancies in lipophilicity .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
